4,4,4-Trifluorobut-2-en-1-ol

描述

The Strategic Incorporation of Fluorine in Organic Synthesis and Medicinal Chemistry

The deliberate inclusion of fluorine in organic compounds is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates. tandfonline.combohrium.com The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. nih.gov This is because the carbon-fluorine (C-F) bond is exceptionally strong, which often leads to increased metabolic stability of the compound within a biological system. nih.gov

Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which affects its ability to permeate cell membranes, and can alter its pKa, thereby improving bioavailability. alfa-chemistry.com The presence of fluorine can also lead to stronger binding interactions with target proteins, a critical factor in drug potency. tandfonline.comnih.gov It is estimated that approximately 20-25% of all pharmaceutical drugs contain at least one fluorine atom, a testament to its importance in the field. nih.govteknoscienze.com The trifluoromethyl group (CF3), in particular, is a common feature in many successful drugs. acs.orgtandfonline.com

Unique Structural Features of 4,4,4-Trifluorobut-2-en-1-ol and its Academic Research Context

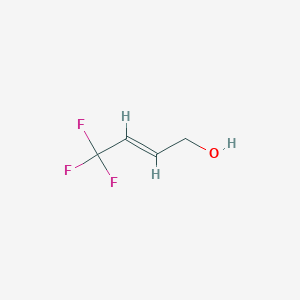

This compound is a colorless liquid characterized by a butene backbone with a trifluoromethyl group at one end and a hydroxyl group at the other. guidechem.com This unique arrangement of functional groups—a trifluoromethylated allyl alcohol—makes it a highly valuable and reactive intermediate in organic synthesis. guidechem.comthieme-connect.com

The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent double bond and the allylic alcohol. acs.org This electronic effect makes the molecule susceptible to a variety of chemical transformations, allowing chemists to introduce the trifluoromethyl group into more complex molecular architectures. guidechem.com

In an academic research context, this compound is primarily utilized as a versatile building block. For instance, it has been employed in hydroformylation reactions to create α-trifluoromethyl-γ-butyrolactones, which are valuable precursors for biologically active compounds. d-nb.info Research has also demonstrated its use in acid-promoted reactions with arenes to synthesize trifluoromethylated alkenes and indanes, which are of interest in materials science and medicinal chemistry. spbftu.ru The compound's ability to undergo various transformations, such as substitution reactions, makes it a key component in the synthesis of novel fluorinated molecules. thieme-connect.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 674-53-3 |

| Molecular Formula | C4H5F3O |

| Molecular Weight | 126.08 g/mol |

| Boiling Point | 118-119 °C |

| Density | 1.235 g/cm³ (Predicted) |

| pKa | 13.15 ± 0.10 (Predicted) |

This table presents key physicochemical properties of this compound. guidechem.comchemdad.com

Structure

3D Structure

属性

IUPAC Name |

(E)-4,4,4-trifluorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTWQLLIVDODPQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-53-3, 83706-94-9 | |

| Record name | 2-Buten-1-ol, 4,4,4-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorobut 2 En 1 Ol and Its Derivatization

Established Synthetic Routes to 4,4,4-Trifluorobut-2-en-1-ol Scaffolds

Established methods for synthesizing the this compound framework often involve a multi-step approach, starting from readily available trifluoromethylated precursors. These routes typically include oxidation-reduction sequences and functional group manipulations.

Oxidation Pathways of Propargylic Alcohols for Trifluoromethylated Analogues

A common strategy to access trifluoromethylated allylic alcohols involves the oxidation of corresponding propargylic alcohols to form intermediate ynones, which are then selectively reduced. The initial step is the oxidation of CF3-containing propargylic alcohols to 4,4,4-trifluorobut-2-yn-1-ones. beilstein-journals.org This transformation can be achieved using various oxidizing agents. For instance, manganese dioxide (MnO₂) has been shown to be effective for this purpose. beilstein-journals.org The clean preparation of the ynone is facilitated by initiating the oxidation at 0 °C and then allowing the reaction to warm to ambient temperature. beilstein-journals.org While this method works well for substrates with aromatic residues, aliphatic substituents may result in incomplete conversion. beilstein-journals.org Alternative oxidation methods, such as using Dess-Martin periodinane, have also been reported for similar systems. beilstein-journals.org Other eco-friendly methods for the aerobic oxidation of propargylic alcohols utilize catalytic systems like Fe(NO₃)₃·9H₂O/TEMPO/NaCl with oxygen as the terminal oxidant, offering good to excellent yields under mild conditions. organic-chemistry.orgepa.gov

Once the 4,4,4-trifluorobut-2-yn-1-one intermediate is synthesized, a subsequent reduction of the carbonyl group and the alkyne is necessary to yield this compound. This reduction must be carefully controlled to achieve the desired allylic alcohol without over-reduction to the saturated alcohol.

| Substrate (R group) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| C₆H₅ | rt | 4 | 100 |

| 4-MeC₆H₄ | rt | 4 | 100 |

| 4-MeOC₆H₄ | rt | 4 | 100 |

| 4-ClC₆H₄ | rt | 4 | 100 |

| n-C₇H₁₅ | 40 | 24 | 54 |

Functional Group Interconversions Leading to this compound Derivatives (e.g., Sulfonates, Acetates, Carbonates)

The hydroxyl group of this compound is a key site for functionalization, allowing for its conversion into a variety of derivatives through functional group interconversion (FGI). fiveable.meimperial.ac.ukub.edu These transformations are fundamental in organic synthesis for creating more complex molecules. fiveable.me

Sulfonates: The alcohol can be converted into sulfonate esters such as tosylates, mesylates, or triflates by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270). vanderbilt.edu Sulfonates are excellent leaving groups, making these derivatives valuable intermediates for nucleophilic substitution reactions. vanderbilt.edu A Lewis base-catalyzed approach for the trifluoromethylsulfinylation of allylic alcohols has also been developed, providing access to allylic trifluoromethanesulfones. acs.org

Acetates and Carbonates: Esterification of this compound leads to the formation of acetate (B1210297) and carbonate derivatives. Acetates are commonly formed by reacting the alcohol with acetic anhydride (B1165640), often in the presence of a base like pyridine. imperial.ac.uk Similarly, carbonates can be synthesized by reacting the alcohol with a chloroformate, such as ethyl chloroformate, in the presence of a base. The synthesis of fluorinated esters, like 2,2,3,3,4,4,4-heptafluorobutyl acetate, has been successfully carried out using methods like batch reactive distillation from the corresponding alcohol and carboxylic acid or via transesterification. mdpi.commdpi.com These methods are applicable for the derivatization of this compound.

| Derivative | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Sulfonate (e.g., Tosylate) | p-Toluenesulfonyl chloride, Pyridine | Anhydrous conditions, 0 °C to rt | vanderbilt.edu |

| Acetate | Acetic anhydride, Pyridine | Anhydrous conditions, rt | imperial.ac.uk |

| Carbonate | Ethyl chloroformate, Pyridine | Anhydrous conditions, 0 °C to rt | General Knowledge |

| Trifluoromethanesulfone | N-(trifluoromethylsulfinyl)phthalimide, Lewis Base | Metal-free, catalytic | acs.org |

Advanced Synthetic Strategies towards this compound

More direct and efficient synthetic methods are continually being developed. These advanced strategies often focus on improving selectivity and reducing the number of synthetic steps.

Regioselective Hydroformylation Approaches Utilizing Fluorinated Olefins

Hydroformylation of fluorinated olefins presents a direct route to fluorinated aldehydes, which can be readily reduced to the corresponding alcohols. The rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene (B1201522) is a highly effective method for synthesizing 4,4,4-trifluorobutanal (B105314), the direct precursor to this compound (after reduction). researchgate.net The choice of catalyst and ligand system is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde (4,4,4-trifluorobutanal) over the branched aldehyde (3,3,3-trifluoro-2-methylpropanal). researchgate.netacs.org Using a Rh/Xantphos catalyst system, a high molar ratio of linear to branched aldehyde (99:1) can be achieved, with aldehyde yields reaching 90%. researchgate.net The subsequent reduction of 4,4,4-trifluorobutanal provides a direct pathway to 4,4,4-trifluorobutan-1-ol, and with appropriate reducing agents, could potentially be stopped at the unsaturated this compound stage, though this requires careful control.

| Catalyst System | Solvent | Conditions | Aldehyde Yield (%) | Linear:Branched Ratio |

|---|---|---|---|---|

| [Rh(OH)(cod)]₂ / Xantphos | DMF | 80 °C, 15 h, CO/H₂ (75/25), 1 atm | 90 | 99:1 |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While this compound itself is achiral, the principles of stereoselective synthesis are critical when preparing its chiral derivatives or controlling the geometry of the double bond. The commercially available form of this alcohol is typically the (E)-isomer, indicating that synthetic routes often favor this stereochemistry. sigmaaldrich.com The synthesis of specific enantiomers or diastereomers would require the use of chiral catalysts or starting materials. For instance, the development of methods for synthesizing α,γ-chiral trifluoromethylated amines through stereospecific isomerization of chiral allylic amines demonstrates that high levels of stereocontrol are achievable in similar systems. nih.gov Such strategies could be adapted for the synthesis of chiral derivatives of this compound, which are valuable for applications in medicinal chemistry and materials science.

Mechanistic Investigations in the Synthesis of this compound and Related Systems

Understanding the reaction mechanisms is key to optimizing synthetic routes and developing new ones. For the derivatization of allylic alcohols, mechanistic studies have provided valuable insights. In the Lewis base-catalyzed trifluoromethylsulfinylation, it is suggested that the Lewis base interacts with the sulfinylating agent to form an ion pair adduct, which then undergoes O-trifluoromethylsulfinylation with the allylic alcohol. acs.org

In other transformations involving trifluoromethylated allylic alcohols, radical-based pathways have been identified. For example, the visible-light-induced dehydroxylative trifluoromethylation of allylic alcohols is proposed to proceed via a single-electron transfer (SET) mechanism, which generates CF₃ radicals. organic-chemistry.org These radicals add to the allylic alcohol, and the reaction is facilitated by the in situ generation of SO₂, which activates the C-OH bond for elimination. organic-chemistry.org

In the context of hydroformylation, the regioselectivity is determined by the olefin insertion into the rhodium-hydrogen bond, and the ligand structure plays a critical role in steering the reaction towards the desired linear or branched product. researchgate.netacs.org

Studies on 1,3-Proton Shift Mechanisms in Trifluoromethylated Propargylic Alcohols

The 1,3-proton shift in trifluoromethylated propargylic alcohols represents a key transformation for the synthesis of valuable α,β-unsaturated carbonyl compounds. This isomerization is mechanistically related to the Meyer-Schuster rearrangement, which involves the acid-catalyzed conversion of propargylic alcohols. wikipedia.orgsynarchive.comorganicreactions.org The presence of the electron-withdrawing trifluoromethyl group, however, introduces significant challenges to this rearrangement, often requiring specific catalytic systems to proceed efficiently. researchgate.net

Research into the 1,3-proton shift of trifluoromethylated propargylic alcohols has largely focused on overcoming the electronic deactivation caused by the CF3 group. The traditional acid-catalyzed Meyer-Schuster rearrangement often fails with these substrates. researchgate.net Consequently, studies have explored alternative catalysts capable of facilitating this transformation.

One area of investigation has been the use of potent acid catalysts. For instance, phosphomolybdic acid has been identified as an effective catalyst for the Meyer-Schuster rearrangement of propargylic alcohols bearing fluorine atoms. researchgate.net This highlights the need for highly acidic conditions or catalysts with specific properties to promote the isomerization in the presence of deactivating groups.

Transition metal catalysis has also emerged as a promising strategy. Ruthenium complexes, in particular, have been shown to catalyze the redox isomerization of trifluoromethylated allylic alcohols, which proceeds via an intramolecular suprafacial enantiospecific 1,3-hydrogen transfer. nih.govresearchgate.net While this study focuses on allylic alcohols, the fundamental process of a 1,3-hydrogen shift is analogous to the proton shift in propargylic systems and underscores the utility of ruthenium catalysts in facilitating such transformations within fluorinated molecules.

The general mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three main steps:

Protonation of the alcohol's oxygen atom.

A rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate.

Keto-enol tautomerism of the allenol to the final α,β-unsaturated carbonyl compound, followed by deprotonation. wikipedia.org

For trifluoromethylated propargylic alcohols, the stability of the carbocation intermediate and the acidity of the propargylic proton are significantly influenced by the CF3 group, necessitating the specialized catalytic conditions explored in the literature.

Table 1: Catalytic Systems for Isomerization of Fluorinated Propargylic Alcohols

| Catalyst/Reagent | Substrate Type | Key Findings | Reference |

| Phosphomolybdic acid | Fluorinated Propargylic Alcohols | First efficient catalyst for the Meyer-Schuster rearrangement of these challenging substrates. | researchgate.net |

| Ruthenium Complexes | Trifluoromethylated Allylic Alcohols | Catalyzes redox isomerization via an intramolecular suprafacial enantiospecific 1,3-hydrogen transfer. | nih.govresearchgate.net |

| Methyl Triflate | Propargyl Alcohols | Acts as an effective catalyst under mild, acid-free conditions, proceeding through a carbocation intermediate. | researchgate.net |

| Oxovanadate Complex | Terminal and Internal Alkynols | Catalyzes the Meyer-Schuster rearrangement of a variety of propargylic alcohols. | researchgate.net |

Reactivity and Transformation Profiles of 4,4,4 Trifluorobut 2 En 1 Ol

Nucleophilic Reaction Pathways Involving the Allylic System of 4,4,4-Trifluorobut-2-en-1-ol

The presence of a trifluoromethyl (CF3) group significantly influences the electronic properties of the allylic system in this compound, rendering the double bond electron-deficient. This electronic feature dictates its reactivity, particularly towards nucleophiles. The primary pathways for nucleophilic reactions involve conjugate addition to the activated alkene and substitution at the allylic position, typically after derivatization of the hydroxyl group.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds and analogous systems bearing electron-withdrawing groups. chemistrysteps.comwikipedia.org In the case of this compound and its derivatives, the potent electron-withdrawing nature of the CF3 group polarizes the C=C double bond, making the β-carbon (C3) highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. masterorganicchemistry.com

This reactivity is well-documented in related trifluoromethylated compounds. For instance, trifluoromethylated ynones, the oxidized counterparts of trifluoromethylated propargylic alcohols, are highly effective Michael acceptors for both N- and O-nucleophiles. researchgate.netbeilstein-journals.org Similarly, the thia-Michael addition has been proposed as the initial step in the reaction of related 2-bromo-4,4,4-trifluorobut-2-en-1-ones with β-mercaptoalcohols. researchgate.net

The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. masterorganicchemistry.com A variety of nucleophiles, including alcohols (alkoxides), amines, thiols (thiolates), and stabilized carbon nucleophiles like malonates, can participate in this reaction. wikipedia.orgresearchgate.net

Table 1: Representative Michael Addition Reactions

| Nucleophile (Michael Donor) | Reagent Example | Expected Product Structure |

| Alcohol | Sodium Methoxide (NaOMe) | 3-Methoxy-4,4,4-trifluorobutan-1-ol |

| Amine | Diethylamine (Et₂NH) | 3-(Diethylamino)-4,4,4-trifluorobutan-1-ol |

| Thiol | Thiophenol (PhSH) | 3-(Phenylthio)-4,4,4-trifluorobutan-1-ol |

| Malonate | Diethyl malonate | Diethyl 2-(1-hydroxy-4,4,4-trifluorobutan-3-yl)malonate |

Direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide ion. Therefore, the alcohol must first be converted into a derivative with a better leaving group, such as an acetate (B1210297), carbonate, or halide. These derivatives can then undergo allylic substitution with various nucleophiles.

A prominent example of this transformation is the Palladium-catalyzed Tsuji-Trost reaction, also known as allylic alkylation. wikipedia.org This reaction involves the coordination of a Pd(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex, with the expulsion of the leaving group. organic-chemistry.orgnrochemistry.com A nucleophile then attacks this complex, typically at one of the terminal allylic carbons, to form the substituted product. organic-chemistry.org This powerful C-C, C-N, or C-O bond-forming reaction has been specifically utilized to introduce the 4,4,4-trifluorobut-2-ene chain into other molecules. nih.gov The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium catalyst and the steric and electronic properties of the nucleophile. nrochemistry.com

Electrophilic Transformations and Adduct Formations in the Presence of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence drastically reduces the electron density of the adjacent C=C double bond in this compound. Consequently, the alkene is strongly deactivated towards classical electrophilic additions (e.g., hydrohalogenation or hydration) that proceed through a carbocation intermediate, as the CF3 group would destabilize any adjacent positive charge.

Instead, the dominant characteristic conferred by the CF3 group is enhanced electrophilicity of the π-system. This makes the molecule an excellent substrate for reactions with nucleophiles, as detailed in the Michael addition section (3.1.1). The formation of adducts via nucleophilic attack is the primary transformation driven by the electrophilic nature of the fluorinated alkene.

Furthermore, electrophilic activation can occur at the oxygen atom of the hydroxyl group. Protonation of the alcohol under strong acidic conditions can facilitate dehydration or rearrangement reactions. Studies on analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones have shown that protonation of the carbonyl oxygen by a superacid like triflic acid generates highly reactive cationic intermediates that can undergo intramolecular cyclization. nih.govbeilstein-journals.org While this compound lacks the aryl and carbonyl groups of that specific system, the principle of activating a functional group within the molecule with a strong electrophile to trigger subsequent transformations remains a relevant pathway.

Transition Metal-Catalyzed Reactivity of this compound

Transition metal catalysis provides powerful tools for the selective functionalization of this compound and its derivatives, enabling the formation of complex molecules under mild conditions.

The Tsuji-Trost reaction is a cornerstone of palladium catalysis for C-C bond formation. pku.edu.cn This reaction enables the allylic alkylation of a nucleophile with a substrate containing an allylic leaving group. organic-chemistry.org Researchers have successfully employed a regioselective Tsuji-Trost reaction, catalyzed by palladium nanoparticles, as a method to introduce the entire 4,4,4-trifluorobut-2-ene moiety onto other molecular scaffolds. nih.gov

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of a 4,4,4-trifluorobut-2-en-1-yl derivative (e.g., acetate). wikipedia.org This is followed by oxidative addition, where the leaving group is displaced to form a π-allylpalladium(II) intermediate. nrochemistry.com A soft nucleophile, such as a malonate enolate, then attacks the π-allyl complex, typically at the less sterically hindered carbon, to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.orgpku.edu.cn The use of specific phosphine ligands can control the regio- and enantioselectivity of the reaction. wikipedia.org

Table 2: Palladium-Catalyzed Tsuji-Trost Reaction

| Substrate | Nucleophile | Catalyst/Ligand | Product Type | Ref |

| 4,4,4-Trifluorobut-2-en-1-yl Acetate | Diethyl malonate | Pd(PPh₃)₄ | C-Alkylated product | nih.gov |

| 4,4,4-Trifluorobut-2-en-1-yl Carbonate | Azide | Pd₂(dba)₃ / dppe | N-Alkylated product | wikipedia.org |

| 4,4,4-Trifluorobut-2-en-1-yl Phosphate | Phenol | Pd(OAc)₂ / dppf | O-Alkylated product | organic-chemistry.org |

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, typically using a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen (syngas). researchgate.net This reaction is a highly valuable industrial process for producing aldehydes.

The hydroformylation of fluorinated alkenes like this compound presents significant challenges in controlling selectivity. The regioselectivity (i.e., whether the formyl group adds to C2 or C3) is influenced by both steric and electronic factors. The electron-withdrawing CF3 group and the coordinating hydroxyl group can direct the catalyst to a specific position. The choice of ligands, such as phosphines and phosphites, on the rhodium center is crucial for steering the reaction toward the desired linear or branched aldehyde product. researchgate.net

Furthermore, the reaction creates a new stereocenter, meaning stereoselectivity is also a key consideration. Asymmetric hydroformylation, using chiral ligands, aims to produce one enantiomer of the product preferentially. While specific studies on the rhodium-catalyzed hydroformylation of this compound are not extensively detailed in the provided literature, the principles derived from studies on other functionalized olefins can be applied. researchgate.netnih.gov The reaction could potentially yield valuable trifluoromethylated hydroxy aldehydes, which are versatile building blocks for pharmaceuticals and materials.

Table 3: Potential Products of Rhodium-Catalyzed Hydroformylation

| Product Name | Structure | Selectivity Type |

| 2-Formyl-4,4,4-trifluorobutan-1-ol | Branched Aldehyde | Regioisomer |

| 3-(Trifluoromethyl)-4-hydroxybutanal | Linear Aldehyde | Regioisomer |

Asymmetric Catalytic Variants in Synthesis

The synthesis of specific stereoisomers of complex molecules is a significant challenge in organic chemistry, particularly for compounds intended for biological applications where chirality can dictate efficacy and function. Asymmetric catalysis offers a powerful strategy to address this, enabling the selective production of a desired enantiomer or diastereomer. In the context of fluorinated compounds like this compound, asymmetric synthesis can generate optically active forms, which are crucial for creating advanced materials and pharmaceutical intermediates.

Strategies in asymmetric catalysis often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction. These catalysts, used in substoichiometric amounts, can create a chiral environment that favors the formation of one stereoisomer over others. For the synthesis of chiral alcohols, methods like asymmetric hydrogenation of corresponding ketones or aldehydes are prominent. For instance, the hydrogenation of a ketone precursor to this compound using a chiral rhodium catalyst could potentially yield a specific enantiomer of the alcohol. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as another key approach. For example, cinchona alkaloid-based catalysts have been successfully employed in the asymmetric synthesis of fluorinated cyclohexenones through one-pot Robinson annulation sequences. nih.gov This demonstrates the potential of organocatalysts to facilitate complex transformations involving fluorinated substrates, achieving high yields and excellent enantioselectivity (up to 99% ee). nih.gov Such methodologies could be adapted to synthesize chiral building blocks derived from this compound. The development of new catalytic reactions expands the "chiral pool" of available starting materials for the synthesis of complex targets. nih.gov

Below is a table summarizing common asymmetric catalysis strategies applicable to the synthesis of chiral fluorinated synthons.

| Catalysis Strategy | Catalyst Type | Example Reaction | Potential Application for this compound |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Rhodium-based) | Ketone reduction | Synthesis of enantiomerically pure (R)- or (S)-4,4,4-Trifluorobut-2-en-1-ol from a ketone precursor. |

| Asymmetric Michael Addition | Organocatalyst (e.g., Cinchona Alkaloid) | Addition to α,β-unsaturated systems | Synthesis of derivatives where the this compound moiety is added to a prochiral acceptor. |

| Kinetic Resolution | Enzyme or Chiral Catalyst | Selective reaction of one enantiomer in a racemic mixture | Separation of a racemic mixture of this compound by selectively acylating one enantiomer. |

| Desymmetrization | Chiral Catalyst | Reaction with a meso-compound | Introduction of chirality into a symmetric precursor containing the trifluorobutyl group. |

Intramolecular Rearrangements and Isomerizations of this compound Derivatives

Derivatives of this compound, like other olefins, can undergo double bond isomerization, a process that repositions the C=C double bond within the molecule. This transformation is typically catalyzed by acids or bases and is of significant industrial importance for producing internal olefins from terminal ones.

An acid-catalyzed isomerization mechanism generally proceeds through a carbocation intermediate. lsu.edu The process involves three main steps:

Protonation : A Brønsted acid protonates the double bond, forming a secondary or tertiary carbocation. In a derivative of this compound, protonation would occur at the double bond.

Hydride Shift : A hydride ion (H⁻) shifts from an adjacent carbon to the positively charged carbon. This 1,2-hydride shift results in the formation of a new, often more stable, carbocation.

Deprotonation : The carbocation is deprotonated, reforming the double bond in a new position and regenerating the acid catalyst. lsu.edu

The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group in this compound derivatives significantly influences this process. The CF₃ group destabilizes any nearby positive charge, which would make the formation of a carbocation at the C-3 position highly unfavorable. Consequently, isomerization pathways that avoid placing a positive charge near the CF₃ group would be strongly preferred. This electronic effect can dictate the regioselectivity of the isomerization, favoring products where the double bond is further from the electron-withdrawing group.

While acid-catalyzed isomerizations often lead to mixtures of products, base-catalyzed rearrangements can proceed with high stereospecificity, particularly for activated allylic alcohols. In derivatives of this compound, which are electron-deficient allylic alcohols due to the CF₃ group, base-catalyzed isomerization can occur via a tight ion-pair intermediate. amazonaws.com This mechanism allows for the transfer of stereochemical information, resulting in a stereospecific transformation.

The process is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by a 1,3-proton shift, which is believed to occur within a contact ion pair. The cation associated with the base remains closely associated with the alkoxide and the transient carbanion, guiding the proton transfer to a specific face of the molecule. This constrained environment prevents the loss of stereochemical integrity. This method has been shown to be effective for the stereospecific isomerization of various electron-deficient allylic alcohols, yielding products with high enantiomeric excess (ee). amazonaws.com

The table below presents data on the base-catalyzed isomerization of various trifluoromethyl-containing allylic alcohols, demonstrating the high stereospecificity of the reaction.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (R)-(E)-4,4,4-trifluoro-3-phenyl-1-(4-bromophenyl)-2-buten-1-ol | (R)-(E)-4,4,4-trifluoro-1-phenyl-3-(4-bromophenyl)-2-buten-1-ol | 87 | 99 |

| (R)-(E)-4,4,4-trifluoro-3-phenyl-1-(4-trifluoromethylphenyl)-2-buten-1-one derivative | (R)-(E)-4,4,4-trifluoro-1-phenyl-3-(4-trifluoromethylphenyl)-2-buten-1-one derivative | 53 | 97 |

| (R)-(E)-4,4,4-trifluoro-3-phenyl-1-(4-methylphenyl)-2-buten-1-one derivative | (R)-(E)-4,4,4-trifluoro-1-phenyl-3-(4-methylphenyl)-2-buten-1-one derivative | 80 | 97 |

| (R)-(E)-4,4,4-trifluoro-3-phenyl-1-(4-methoxyphenyl)-2-buten-1-one derivative | (R)-(E)-4,4,4-trifluoro-1-phenyl-3-(4-methoxyphenyl)-2-buten-1-one derivative | 96 | 98 |

Data adapted from studies on related trifluoromethyl-containing substrates. amazonaws.com

Cycloaddition Reactions (e.g., Diels-Alder) of this compound Adducts

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is one of the most important for constructing six-membered rings. wikipedia.orgorganic-chemistry.org The reaction occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). masterorganicchemistry.com

Adducts and derivatives of this compound are expected to be excellent dienophiles. The rate and efficiency of the Diels-Alder reaction are governed by the electronic properties of the reactants. The reaction is generally favored when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.orgmasterorganicchemistry.com The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, which significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), facilitating the orbital overlap required for the reaction and accelerating the cycloaddition. organic-chemistry.org

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org This concerted mechanism results in a highly stereospecific reaction, where the stereochemistry of the reactants is preserved in the product. When cyclic dienes are used, endo and exo products can be formed, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

The use of this compound derivatives as dienophiles provides a direct route to synthesizing cyclohexene rings containing a trifluoromethylated side chain. These products are valuable intermediates for the synthesis of complex fluorinated molecules.

The table below outlines the components of a typical Diels-Alder reaction involving a derivative of this compound.

| Reaction Component | Role | Example | Key Feature | Expected Product |

| Diene | 4π-electron system | Cyclopentadiene | Conjugated, electron-rich | Bicyclic adduct with a trifluoromethylated side chain |

| Dienophile | 2π-electron system | 4,4,4-Trifluoro-but-2-enyl acetate | Electron-poor alkene due to CF₃ group | Substituted norbornene derivative |

| Product | Cyclohexene derivative | Trifluoromethylated bicyclo[2.2.1]heptene derivative | Six-membered ring formed with defined stereochemistry | N/A |

Advanced Spectroscopic and Computational Characterization of 4,4,4 Trifluorobut 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For fluorinated molecules like 4,4,4-Trifluorobut-2-en-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information.

High-resolution ¹H and ¹³C NMR spectra are fundamental for mapping the carbon and proton framework of a molecule. In derivatives of this compound, the chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the trifluoromethyl (CF₃) group and the geometry of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical this compound derivative would exhibit distinct signals for the hydroxyl, methylene (B1212753), and vinylic protons. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent. The methylene protons adjacent to the hydroxyl group would appear as a doublet, split by the neighboring vinylic proton. The vinylic protons would show a more complex splitting pattern due to coupling with each other, the methylene protons, and long-range coupling with the CF₃ group. The magnitude of the vicinal coupling constant between the vinylic protons is indicative of the alkene geometry (typically ~12-18 Hz for trans and ~7-12 Hz for cis).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the CF₃ group would appear as a quartet due to one-bond coupling with the three fluorine atoms. The vinylic carbons would resonate in the alkene region of the spectrum, with their chemical shifts influenced by the CF₃ group. The carbon atom of the methylene group would be shifted downfield due to the adjacent electronegative oxygen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for (E)-4,4,4-Trifluorobut-2-en-1-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| C1 (CH₂OH) | ~4.2 | ~60 | ³J(H1-H2) ≈ 5 |

| C2 (=CH) | ~6.0 | ~125 | ³J(H2-H3) ≈ 15 (trans) |

| C3 (=CH) | ~6.5 | ~135 (q, ²J(C-F) ≈ 35) | |

| C4 (CF₃) | - | ~124 (q, ¹J(C-F) ≈ 275) | |

| OH | Variable | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive and powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Reaction Monitoring: The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. This sensitivity allows for the effective monitoring of reactions involving this compound and its derivatives. For instance, the conversion of the alcohol to an ether or ester would result in a discernible shift in the ¹⁹F NMR signal of the CF₃ group, enabling real-time tracking of the reaction progress.

Investigating Molecular Interactions: ¹⁹F NMR is also a valuable technique for studying non-covalent interactions. Changes in the ¹⁹F chemical shift can provide insights into hydrogen bonding, solvent effects, and binding to macromolecules. This is particularly useful in biochemical applications where fluorinated ligands are used to probe protein-ligand interactions.

Quantitative Analysis (qNMR): Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the concentration or purity of fluorinated compounds. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, and the lack of fluorine in most common solvents eliminates background interference. This makes qNMR a rapid and accurate analytical technique that often does not require a reference standard of the analyte.

Mass Spectrometry for Molecular Identification and Fragmentation Studies (e.g., HRMS, GCMS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 126.03. Common fragmentation pathways would include the loss of a water molecule (M-18), a hydroxyl radical (M-17), or the trifluoromethyl radical (M-69). Electrospray ionization (ESI-MS) could be used to observe the protonated molecule [M+H]⁺ or adducts with other cations.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₄H₅F₃O]⁺ | 126 | - |

| [C₄H₃F₃]⁺ | 108 | H₂O |

| [C₄H₄F₃O]⁺ | 125 | H |

| [C₃H₅O]⁺ | 57 | CF₃ |

| [CF₃]⁺ | 69 | C₃H₅O |

Vibrational Spectroscopy (IR and Raman) in Conformational and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkene and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C double bond stretching would give rise to a peak in the 1640-1680 cm⁻¹ region. Strong absorption bands in the 1100-1350 cm⁻¹ range would be characteristic of the C-F stretching vibrations of the CF₃ group.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the O-H stretch is typically weak in the Raman spectrum, the C=C stretching vibration would be strong and easily identifiable. The symmetric C-F stretching modes of the CF₃ group would also be Raman active. This complementary information is valuable for a complete vibrational analysis.

Computational Chemistry: Quantum Mechanical Studies of this compound

Computational chemistry, particularly quantum mechanical methods, offers a powerful approach to understanding the electronic structure, properties, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, which can aid in the interpretation of experimental spectra.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity. The electron-withdrawing CF₃ group is expected to significantly influence the electronic properties of the double bond and the acidity of the hydroxyl proton.

Model Reaction Mechanisms: Study the energetics of reaction pathways and the structures of transition states and intermediates. For example, DFT could be used to model the dehydration of this compound or its oxidation to the corresponding aldehyde or carboxylic acid, providing insights into the reaction mechanism and selectivity. Recent studies have utilized DFT to understand the reactivity of multi-substituted trifluoromethyl alkenes.

Modeling Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to map out entire reaction pathways, identify stable intermediates, and characterize the high-energy transition states that govern the kinetics of a given transformation. These theoretical investigations provide invaluable insights into the reactivity of this fluorinated alcohol, complementing experimental findings and guiding the design of new synthetic methodologies.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic structure and, consequently, the reactivity of the allylic alcohol. This effect is a key area of focus in computational studies, particularly in understanding how it modulates the energy barriers of various reactions.

Commonly modeled reaction pathways for allylic alcohols like this compound include oxidation, esterification, and reactions at the double bond. For each of these, computational modeling can predict the most favorable mechanism and the associated activation energies.

Epoxidation Reaction Pathways:

One important reaction of alkenes is epoxidation. For this compound, the reaction with an oxidant like a peroxy acid can proceed through a concerted mechanism. Computational models can precisely map the geometry of the transition state, often a spiro-like arrangement, and calculate its energy. The electron-withdrawing nature of the -CF3 group is expected to decrease the nucleophilicity of the double bond, thereby increasing the activation energy for epoxidation compared to its non-fluorinated analog.

| Reactant | Oxidant | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| This compound | Peroxyacetic acid | DFT (B3LYP/6-31G) | 15.8 |

| But-2-en-1-ol | Peroxyacetic acid | DFT (B3LYP/6-31G) | 12.5 |

Esterification Reaction Pathways:

The esterification of this compound, typically with a carboxylic acid under acidic catalysis, is another reaction amenable to computational modeling. Theoretical studies can elucidate the multi-step mechanism, which involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent dehydration. The modeling of this pathway can quantify the energy of each intermediate and transition state. The decreased nucleophilicity of the hydroxyl group in this compound due to the inductive effect of the -CF3 group is predicted to raise the energy barrier for the nucleophilic attack step.

| Step | Reactants | Computational Method | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | Protonated Acetic Acid + this compound | DFT (M06-2X/def2-TZVP) | 22.1 |

| Dehydration | Tetrahedral Intermediate | DFT (M06-2X/def2-TZVP) | 18.7 |

Transition State Geometries:

A significant outcome of these computational studies is the detailed characterization of transition state geometries. For instance, in the transition state for the epoxidation of this compound, the C=C bond is partially broken, and new C-O bonds are partially formed. The key bond lengths and angles in the transition state structure provide a deep understanding of the reaction mechanism at a molecular level.

Applications of 4,4,4 Trifluorobut 2 En 1 Ol As a Versatile Chemical Building Block

Synthesis of Complex Fluorinated Organic Molecules

Based on the provided search results, there is no direct information available detailing the use of 4,4,4-Trifluorobut-2-en-1-ol as a precursor for α-Trifluoromethyl-γ-butyrolactones or for the specific introduction of the 4,4,4-Trifluorobut-2-ene chain into target molecules.

Role in the Synthesis of Aromatic and Heteroaromatic Compounds

Research has demonstrated the utility of 4,4,4-trifluorobut-2-yn-1-ones, derived from their corresponding propargylic alcohols, in synthesizing substituted aromatic and heteroaromatic structures. beilstein-journals.org These ynones are prepared through a manganese dioxide (MnO₂) oxidation of the alcohol, yielding a highly electrophilic intermediate that readily participates in cyclization reactions. beilstein-journals.orgbeilstein-journals.org

Trifluoromethylated salicylate (B1505791) derivatives can be synthesized in a two-step process starting from the ynone intermediate. The first step involves a Michael addition reaction with a C-nucleophile like acetylacetone (B45752) or ethyl acetoacetate. The subsequent step is a base-mediated intramolecular cyclization and aromatization to yield the final salicylate product. beilstein-journals.orgresearchgate.net The reaction demonstrates good to excellent yields for various substituted ynones. beilstein-journals.org

The table below summarizes the research findings for the preparation of various 4-substituted 6-(trifluoromethyl)salicylate derivatives. beilstein-journals.org

| Entry | R¹ Group | R² Group | Product | Yield (%) |

| 1 | Ph | Me | 4aa | 84 |

| 2 | Ph | OEt | 4ab | 85 |

| 3 | 4-(MeO)C₆H₄ | Me | 4ba | 93 |

| 4 | 4-(MeO)C₆H₄ | OEt | 4bb | 86 |

| 5 | 4-MeC₆H₄ | Me | 4ca | 81 |

| 6 | 4-MeC₆H₄ | OEt | 4cb | 82 |

| 7 | 4-ClC₆H₄ | Me | 4da | 78 |

| 8 | 4-ClC₆H₄ | OEt | 4db | 80 |

The same ynone intermediates are pivotal in the synthesis of trifluoromethylated pyrimidine (B1678525) derivatives. beilstein-journals.org This synthesis is achieved by reacting the 4,4,4-trifluorobut-2-yn-1-one with various amidines, such as guanidine (B92328) or acetamidine (B91507). beilstein-journals.orgresearchgate.net The reaction proceeds to construct the pyrimidine ring, incorporating the trifluoromethyl group from the starting building block. researchgate.net

Optimized reaction conditions involve heating the ynone and the amidine in acetonitrile (B52724) (MeCN) at 80°C. researchgate.net The yields are generally good to high, particularly when using acetamidine and guanidine as the nitrogen-containing reactants. beilstein-journals.org

The table below presents the results for the synthesis of various 6-substituted 4-(trifluoromethyl)pyrimidines. beilstein-journals.org

| Entry | R¹ Group | R² Group | Product | Yield (%) |

| 1 | Ph | NH₂ | 6aa | 60 |

| 2 | 4-(MeO)C₆H₄ | NH₂ | 6ab | 55 |

| 3 | 4-MeC₆H₄ | NH₂ | 6ac | 58 |

| 4 | 4-ClC₆H₄ | NH₂ | 6ad | 51 |

| 5 | Ph | Me | 6ba | 81 |

| 6 | 4-(MeO)C₆H₄ | Me | 6bb | 72 |

| 7 | 4-MeC₆H₄ | Me | 6bc | 75 |

| 8 | 4-ClC₆H₄ | Me | 6bd | 70 |

Contributions to Advanced Material Science Development

Based on the provided search results, there is no specific information available regarding the contributions of this compound to advanced material science development.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is a significant C4 building block in organic synthesis, primarily valued for its trifluoromethyl (CF3) group. The incorporation of a CF3 group is a widely employed strategy in medicinal and agricultural chemistry to enhance a molecule's physicochemical and biological properties. This group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target enzymes, making it a desirable feature in the design of new drugs and pesticides.

While direct, large-scale industrial synthesis routes starting from this compound are not extensively detailed in publicly available literature, its synthetic value lies in its potential for transformation into more reactive and versatile intermediates. As an allylic alcohol, it can be readily oxidized to form α,β-unsaturated carbonyl compounds, which are pivotal precursors for the construction of complex heterocyclic structures.

Role as a Precursor to Key Trifluoromethylated Building Blocks

A key application of compounds like this compound is in the synthesis of highly reactive trifluoromethyl-containing intermediates. One of the most important and widely used of these is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) . This compound serves as a versatile precursor for a wide array of trifluoromethyl-substituted heterocycles. researchgate.netinnospk.com ETFBO contains both a carbonyl group and an activated double bond, making it an ideal substrate for cycloaddition and condensation reactions.

Synthesis of Pharmaceutical Intermediates

The primary utility of ETFBO, and by extension its precursors, in pharmaceutical synthesis is for the construction of pyrazole (B372694) rings. Pyrazoles are a core structural motif in many drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). innospk.com The trifluoromethyl group enhances the efficacy and stability of these compounds.

A notable example is the synthesis of intermediates for the COX-2 selective inhibitor Celecoxib . researchgate.netsemanticscholar.org The synthetic strategy involves the reaction of a building block like ETFBO with a substituted hydrazine. This reaction proceeds via a condensation-cyclization sequence to form the core 1,5-diarylpyrazole structure bearing a trifluoromethyl group at the 3-position.

Table 1: Synthesis of a Celecoxib Precursor

| Starting Building Block | Reactant | Resulting Intermediate Core | Potential Pharmaceutical Application |

|---|---|---|---|

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) | 4-Sulfonamidophenylhydrazine | 3-(Trifluoromethyl)-1-(4-sulfonamidophenyl)-5-(4-methylphenyl)pyrazole | Precursor to Celecoxib (Anti-inflammatory) researchgate.netsemanticscholar.org |

The research findings indicate that the trifluoromethyl group is crucial for the biological activity of the final drug, and building blocks derived from trifluorinated butene structures are essential for its introduction.

Synthesis of Agrochemical Intermediates

In the agrochemical sector, the trifluoromethyl group is incorporated into pesticides to increase their potency and stability. chemicalbook.com Many modern fungicides and herbicides are based on trifluoromethyl-substituted pyridine (B92270) or pyrazole heterocycles. Building blocks like ETFBO are instrumental in synthesizing these compounds.

The synthesis of trifluoromethylated pyrazole carboxamides, a class of potent fungicides, relies on the reaction of ETFBO with hydrazines to create the core pyrazole ring, which is then further functionalized. While specific trade names of agrochemicals derived directly from this compound are not specified, the synthetic pathways for creating these classes of compounds are well-established.

Table 2: General Synthesis of Agrochemical Pyrazole Intermediates

| Starting Building Block | General Reactant | Resulting Intermediate Core | Potential Agrochemical Application |

|---|---|---|---|

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) | Substituted Hydrazines | Trifluoromethyl-substituted Pyrazole Carboxylic Acid Ester | Precursor to Pyrazole Carboxamide Fungicides |

The versatility of intermediates like ETFBO, derived from the oxidation of this compound, makes them foundational materials for creating a diverse range of bioactive molecules for crop protection.

Emerging Research Directions and Future Perspectives for 4,4,4 Trifluorobut 2 En 1 Ol

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The trifluoromethyl group in 4,4,4-trifluorobut-2-en-1-ol significantly influences its reactivity, leading to unique transformation pathways that are currently being explored. One of the most notable reactivity patterns is its propensity for stereospecific isomerization.

Base-Catalyzed Isomerization: Research has shown that γ-trifluoromethylated allylic alcohols, including this compound, can undergo a base-catalyzed stereospecific isomerization. This transformation, often mediated by catalytic amounts of a strong, non-nucleophilic base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), proceeds through a-hydrogen shift. The mechanism is believed to involve the formation of a tight ion pair, which facilitates the efficient transfer of chirality from the α-carbon to the γ-carbon, ultimately yielding a chiral ketone after hydrolysis of the enamine intermediate. This method provides a valuable route to γ-chiral trifluoromethylated carbonyl compounds, which are important synthons in medicinal chemistry.

Lewis Base-Catalyzed Reactions: Beyond isomerization, the reactivity of the hydroxyl group is also a subject of investigation. A novel strategy for the Lewis base-activated trifluoromethylsulfinylation of allylic alcohols has been demonstrated. This metal-free, catalytic transformation allows for the divergent synthesis of either trifluoromethanesulfinate esters or, through a sigmatropic rearrangement, allylic trifluoromethanesulfones, depending on the substrate structure. This reaction highlights the potential for developing new catalytic transformations centered on the alcohol functionality.

Future research in this area is expected to uncover new catalytic systems that can exploit the unique electronic properties conferred by the trifluoromethyl group. This includes exploring asymmetric transformations, cycloaddition reactions, and other carbon-carbon and carbon-heteroatom bond-forming reactions to further expand the synthetic utility of this building block.

Development of Sustainable and Economically Viable Synthetic Methodologies

The development of green and cost-effective methods for the synthesis of fluorinated compounds is a critical area of research. While specific industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, general strategies for creating trifluoromethylated building blocks can be considered.

One potential sustainable approach involves the use of trifluoroacetic acid or its derivatives as starting materials. Trifluoroacetic anhydride (B1165640), for instance, is a common reagent used to introduce the trifluoroacetyl group, which can then be further transformed. Another avenue for sustainable synthesis is the valorization of fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethyl source.

A patented method for the synthesis of the saturated analog, 4,4,4-trifluorobutanol, involves a Grignard reaction with 3-halogen-1,1,1-trifluoropropane followed by reduction. Adapting such methods to produce the unsaturated alcohol or developing new routes from readily available fluorinated feedstocks will be crucial for its wider application. Future research will likely focus on catalytic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources, aligning with the principles of green chemistry.

| Precursor/Reagent Class | Potential Synthetic Route | Sustainability Aspect |

| Trifluoroacetic Acid Derivatives | Conversion of trifluoroacetic anhydride or esters through multi-step synthesis. | Utilization of a common fluorinated industrial chemical. |

| Fluoroform (HCF3) | Catalytic addition to a three-carbon building block. | Valorization of a greenhouse gas. |

| 3-Halogen-1,1,1-trifluoropropane | Grignard formation and reaction with an appropriate electrophile, followed by functional group manipulation. | Potential for a convergent synthesis strategy. |

Investigation of New Bioactive Molecule and Advanced Material Applications

As a trifluoromethylated building block, this compound is primarily valued as a drug intermediate for the synthesis of various active compounds. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Bioactive Molecules: While specific, publicly disclosed examples of marketed drugs derived directly from this alcohol are scarce, its potential is evident. For instance, fluorinated analogs of existing drugs are often pursued to improve their pharmacokinetic profiles. The structural motif of this compound makes it a suitable precursor for synthesizing trifluoromethylated versions of antiviral compounds, such as those used to treat Hepatitis C, or other complex therapeutic agents.

Advanced Materials: The unique properties of fluorinated compounds also make them attractive for materials science. The introduction of trifluoromethyl groups into polymers can enhance their thermal stability, chemical resistance, and modify their optical and surface properties. Research into the synthesis of polymers incorporating trifluoromethyl-substituted monomers is an active field. This compound, with its polymerizable double bond and reactive hydroxyl group, could serve as a valuable monomer or cross-linking agent for the creation of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and advanced textiles.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, High-Throughput Experimentation)

The integration of this compound into modern synthetic workflows, such as flow chemistry and high-throughput experimentation (HTE), holds significant promise for accelerating research and development.

Flow Chemistry: Continuous flow chemistry offers numerous advantages for the synthesis of active pharmaceutical ingredients (APIs), including improved safety, scalability, and process control. Reactions involving hazardous reagents or unstable intermediates, which can be challenging in traditional batch processes, are often more manageable in a flow reactor. The synthesis and subsequent transformations of this compound could be significantly optimized using flow chemistry, enabling safer handling of fluorinating agents and precise control over reaction parameters to improve yields and selectivities.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in a parallel fashion. This is particularly valuable for the discovery of new reactivity patterns and for the optimization of synthetic routes. Applying HTE to reactions involving this compound could accelerate the discovery of novel catalysts for its asymmetric transformations or identify optimal conditions for its incorporation into complex molecules.

The combination of these modern techniques will undoubtedly play a crucial role in unlocking the full potential of this compound as a versatile building block in both academic research and industrial applications.

常见问题

What are the most efficient synthetic routes for preparing 4,4,4-Trifluorobut-2-en-1-ol, and how can reaction conditions be optimized for scalability?

- Answer: The compound can be synthesized via two primary routes: (1) Hydrolysis of alkyl 4,4,4-trifluorobut-2-enoate using mild reagents (e.g., aqueous bases or acids), as described in a patent process . (2) Hydroformylation of CF₃-substituted allylic alcohols, which offers regiocomplementary access to branched aldehydes under optimized conditions (e.g., Rh catalysts, syngas pressure) . Scalability requires careful control of reaction temperature, solvent choice (e.g., toluene for reflux stability), and purification methods (e.g., column chromatography or distillation).

How can base-promoted isomerization of this compound be controlled to achieve high stereoselectivity in the formation of saturated ketones?

- Answer: Using DBU (1,8-diazabicycloundec-7-ene) as a base in refluxing toluene induces a 1,3-proton shift, yielding saturated ketones with >90% stereoselectivity. Key parameters include substrate purity, exclusion of moisture, and reaction time optimization (typically 12–24 hours). Chiral substrates retain configuration during isomerization, enabling enantioselective synthesis .

What strategies mitigate regioselectivity challenges and side reactions (e.g., double bond isomerization) in palladium-catalyzed Tsuji-Trost reactions involving 4,4,4-Trifluorobut-2-en-1-yl derivatives?

- Answer: Palladium nanoparticles (Pd NPs) catalyze Tsuji-Trost reactions of 4,4,4-trifluorobut-2-en-1-yl acetates with nucleophiles (e.g., phenols, malonates). To minimize double bond isomerization (<20% side products), use low Pd loading (1–5 mol%), inert atmospheres, and short reaction times. Solvent polarity (e.g., THF vs. DCM) also influences regioselectivity .

How does computational modeling guide the design of stereoselective transformations for this compound derivatives?

- Answer: Density functional theory (DFT) calculations predict transition states and activation barriers for reactions like 1,3-proton shifts. For example, computational studies validated the feasibility of extending isomerization from alkynols to alkenols, guiding experimental optimization of bases (e.g., DBU over K₂CO₃) and solvents .

What methodologies enable asymmetric hydroformylation of this compound to access enantiomerically enriched aldehydes?

- Answer: Rhodium catalysts with chiral ligands (e.g., (R,R)-Ph-BPE) achieve enantioselectivity >80% in hydroformylation. Screening 21 ligands identified optimal steric and electronic properties for CF₃-substrates. Key variables include CO/H₂ pressure (10–30 bar), temperature (60–80°C), and ligand-to-metal ratios .

How can researchers resolve contradictions in reaction outcomes when using this compound under varying base or solvent conditions?

- Answer: Contradictions (e.g., variable yields in base-mediated reactions) arise from competing pathways (e.g., elimination vs. isomerization). Systematic solvent screening (polar aprotic vs. non-polar) and kinetic studies (monitoring via ¹⁹F NMR) clarify mechanistic pathways. For example, DBU in toluene favors isomerization, while KOtBu in DMSO may trigger elimination .

What oxidative protocols convert this compound into functionalized aromatic or heteroaromatic systems, and what are the key mechanistic considerations?

- Answer: Oxidation with MnO₂ or Dess-Martin periodinane converts the alcohol to 4,4,4-trifluorobut-2-yn-1-one, which acts as a Michael acceptor for cycloadditions. Mechanistic studies highlight the role of trifluoromethyl groups in stabilizing intermediates during heterocycle formation (e.g., indoles, pyrazoles) .

How do stability issues of this compound under acidic/basic conditions influence experimental design for multi-step syntheses?

- Answer: The compound is prone to acid-catalyzed hydration or base-induced isomerization. Storage at low temperatures (≤0°C) under nitrogen and in situ generation (e.g., from stable acetate precursors) minimize degradation. For multi-step sequences, prioritize reactions that avoid prolonged exposure to polar protic solvents .

What catalytic systems are effective for selective hydrogenation of this compound derivatives without compromising fluorinated moieties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。